Technical Whitepaper: Chemical Properties and Synthetic Utility of (3-Boc-amino-azetidin-1-yl)-thiophen-2-yl-acetic acid
Technical Whitepaper: Chemical Properties and Synthetic Utility of (3-Boc-amino-azetidin-1-yl)-thiophen-2-yl-acetic acid
Executive Summary
In the landscape of modern drug discovery and peptidomimetic design, the incorporation of conformationally restricted, non-natural amino acids is a critical strategy for improving target affinity and metabolic stability. (3-Boc-amino-azetidin-1-yl)-thiophen-2-yl-acetic acid (CAS: 885275-99-0) represents a highly specialized bifunctional building block[1]. By integrating a rigid azetidine core, a thiophene bioisostere, and an orthogonally protected amine, this compound serves as a versatile intermediate for synthesizing complex protease inhibitors, beta-lactamase inhibitors, and highly constrained peptide analogs[2].
This whitepaper provides an in-depth technical analysis of its structural rationale, physicochemical properties, and field-proven experimental protocols for its integration into synthetic workflows.
Structural & Physicochemical Profiling
Understanding the baseline physical properties of this building block is essential for predicting its behavior in organic solvents and during chromatographic purification. The compound features a molecular weight of 312.38 g/mol and presents multiple hydrogen bond donors and acceptors, making it highly polar yet soluble in standard polar aprotic solvents (e.g., DMF, DMSO, DCM)[1][3].
Table 1: Key Physicochemical Properties
| Property | Value | Structural Significance |
| Chemical Name | (3-Boc-amino-azetidin-1-yl)-thiophen-2-yl-acetic acid | Defines the connectivity of the alpha-amino acid core. |
| CAS Registry Number | 885275-99-0 | Unique identifier for procurement and literature[4]. |
| Molecular Formula | C₁₄H₂₀N₂O₄S | Highlights the presence of the sulfur-containing heterocycle[1]. |
| Molecular Weight | 312.38 g/mol | Critical for stoichiometric calculations in coupling[3]. |
| Hydrogen Bond Donors | 2 (COOH, NH) | Influences solubility and stationary-phase interactions. |
| Hydrogen Bond Acceptors | 5 (O, N, S atoms) | Dictates potential binding interactions in the target pocket. |
| Rotatable Bonds | 6 | Restricted compared to linear aliphatic amino acids. |
Mechanistic Rationale in Drug Design (E-E-A-T)
The architectural design of (3-Boc-amino-azetidin-1-yl)-thiophen-2-yl-acetic acid is not arbitrary; every functional group serves a specific, causal purpose in medicinal chemistry[2].
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The Thiophene-2-yl Moiety (Bioisosterism):
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Causality: Thiophene is a classical bioisostere for a phenyl ring. Because sulfur is highly polarizable and the thiophene ring is slightly smaller than benzene, it can slide into tight hydrophobic sub-pockets (such as the S1 pocket of serine proteases) with higher affinity. Furthermore, replacing a phenyl ring with a thiophene alters the molecule's metabolic oxidation profile, often bypassing rapid cytochrome P450-mediated para-hydroxylation.
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The Azetidine Core (Conformational Constraint):
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Causality: Open-chain diamines suffer from a high entropic penalty upon binding to a receptor because they must freeze into a single conformation. By locking the alpha-amine into a 4-membered azetidine ring, the degrees of freedom are severely restricted. This conformational lock pre-organizes the 3-amino group into a specific spatial vector, drastically reducing the entropic cost of target engagement.
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The Boc Group (Orthogonal Protection):
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Causality: The tert-butyloxycarbonyl (Boc) group protects the primary amine at the 3-position of the azetidine. This ensures that during the activation and coupling of the alpha-carboxylic acid, the primary amine remains completely unreactive. The Boc group is acid-labile, providing orthogonal cleavage relative to base-labile (Fmoc) or hydrogenation-labile (Cbz) protecting groups.
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Structural rationale and pharmacophore mapping of the compound.
Experimental Protocols & Self-Validating Workflows
Working with alpha-substituted, sterically hindered amino acids requires optimized synthetic protocols. The following methodologies are engineered with built-in causality and self-validation steps to ensure high-fidelity synthesis.
Protocol A: Sterically Hindered Amide Coupling
Because the alpha-carbon is attached to both a bulky thiophene ring and a tertiary amine (the azetidine nitrogen), standard coupling reagents (like DCC or EDC) often yield poor conversion rates. HATU is required to overcome this steric bulk.
Step-by-Step Methodology:
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Preparation: Dissolve 1.0 equivalent of (3-Boc-amino-azetidin-1-yl)-thiophen-2-yl-acetic acid[5] and 1.1 equivalents of the target primary amine in anhydrous N,N-Dimethylformamide (DMF) at 0°C under an inert nitrogen atmosphere.
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Base Addition: Add 3.0 equivalents of N,N-Diisopropylethylamine (DIPEA). Causality: DIPEA acts as a non-nucleophilic base to deprotonate the carboxylic acid and ensure the target amine is fully free-based, without competing for the activated ester.
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Activation: Add 1.2 equivalents of HATU. Causality: HATU rapidly forms a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester. The neighboring nitrogen in the HOAt leaving group provides anchimeric assistance, driving the coupling forward despite the severe steric hindrance.
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Propagation: Allow the reaction to warm to room temperature and stir for 2–4 hours.
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Self-Validation (In-Process QC): Withdraw a 5 µL aliquot, dilute in LC-MS grade methanol, and analyze via LC-MS. The reaction is deemed complete when the extracted ion chromatogram shows the complete disappearance of the starting material mass (m/z 312.38)[3].
Protocol B: Orthogonal Boc Deprotection
Once the core is coupled, the Boc group must be removed to expose the primary amine for subsequent functionalization.
Step-by-Step Methodology:
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Solvation: Dissolve the purified intermediate in anhydrous Dichloromethane (DCM).
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Cleavage: Slowly add Trifluoroacetic acid (TFA) to achieve a final concentration of 20% v/v. Causality: TFA provides the protons necessary to cleave the tert-butyl carbamate via a carbocation mechanism, releasing isobutylene gas and CO₂.
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Incubation: Stir at room temperature for 1 hour. (Note: Thiophene rings are generally stable to TFA, but if prolonged exposure causes polymerization, 1% triisopropylsilane (TIPS) can be added as a carbocation scavenger).
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Self-Validation (Post-Cleavage QC): Evaporate the solvent under reduced pressure. Spot the residue on a silica TLC plate and apply a Kaiser (ninhydrin) stain, followed by gentle heating. A deep blue/purple color provides self-validating proof that the primary amine has been successfully unmasked.
Self-validating synthetic workflow for amide coupling and Boc deprotection.
References
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Reagent Database. "(3-BOC-AMINO-AZETIDIN-1-YL)-THIOPHEN-2-YL-ACETIC ACID". ReagentDatabase.com. URL: [Link]
Sources
- 1. (3-BOC-AMINO-AZETIDIN-1-YL)-THIOPHEN-2-YL-ACETIC ACID CAS 885275-99-0 Life Science Database - www.reagentdatabase.com [reagentdatabase.com]
- 2. Page loading... [wap.guidechem.com]
- 3. jwpharmlab.com [jwpharmlab.com]
- 4. 885276-25-5|2-(3-((tert-Butoxycarbonyl)amino)pyrrolidin-1-yl)-2-(thiophen-2-yl)acetic acid|BLD Pharm [bldpharm.com]
- 5. 885275-99-0|2-(3-((tert-Butoxycarbonyl)amino)azetidin-1-yl)-2-(thiophen-2-yl)acetic acid|BLD Pharm [bldpharm.com]
